molecular formula C20H23N3O3S B5626362 N-{2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}tetrahydrofuran-2-carboxamide

N-{2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}tetrahydrofuran-2-carboxamide

Cat. No. B5626362
M. Wt: 385.5 g/mol
InChI Key: IMOIKVZKEKIJQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of N-{2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}tetrahydrofuran-2-carboxamide involves a series of steps, including the formation of 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methylbenzofuran derivatives. These compounds have been studied as alpha(2C)-adrenergic receptor antagonists (Hagihara et al., 2007).

Molecular Structure Analysis

The molecular structure of this compound is characterized by complex arrangements, including a tetrahydroisoquinoline moiety and a thiazole ring. One study performed a single-crystal X-ray study of a similar N-(1,3-benzothiazol-2-yl)-2-[3,4-dihydroisoquinolin-2(1H)-yl]ethanamide to determine its conformational features (Zablotskaya et al., 2013).

Chemical Reactions and Properties

The chemical reactions involving this compound are diverse, including cyclization and Smiles-type rearrangement as observed in reactions of similar compounds (Sirakanyan et al., 2015). Its reactivity under different conditions can lead to a variety of products, indicating its versatile chemical nature.

Physical Properties Analysis

The physical properties of this compound, like solubility and melting point, are dependent on its complex molecular structure. Studies on similar tetrahydroisoquinoline derivatives provide insights into their physicochemical characterization, which is crucial for understanding their behavior in different environments (Selvakumar & Elango, 2017).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the presence of the tetrahydroisoquinoline and thiazole rings. Research on similar compounds, such as the synthesis of tetrahydroindazole derivatives, provides insights into the chemical behavior of this compound (Wu et al., 2015).

Mechanism of Action

The mechanism of action of thiazole derivatives can vary greatly depending on the specific compound and its biological target. For example, some thiazole derivatives have been found to have antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Future Directions

Thiazole derivatives continue to be a focus of research due to their wide range of biological activities. Future research may focus on the design and development of new thiazole derivatives with improved efficacy and lesser side effects .

properties

IUPAC Name

N-[2-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-12-18(27-13(2)21-12)20(25)23-8-7-14-5-6-16(10-15(14)11-23)22-19(24)17-4-3-9-26-17/h5-6,10,17H,3-4,7-9,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOIKVZKEKIJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}tetrahydrofuran-2-carboxamide

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